![molecular formula C20H25N3O2 B11990375 2-ethoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11990375.png)
2-ethoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol
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Overview
Description
2-ethoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol is a synthetic organic compound with the molecular formula C16H17NO2 It is known for its unique chemical structure, which includes an ethoxy group, a piperazinyl group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol typically involves the condensation of 2-ethoxy-6-hydroxybenzaldehyde with 4-(4-methylphenyl)-1-piperazinecarboxaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antioxidant Activity
Research has indicated that compounds similar to 2-ethoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol exhibit antioxidant properties. A study on related Schiff base compounds demonstrated significant antioxidant activity, suggesting potential therapeutic uses in preventing oxidative stress-related diseases .
2. Anti-inflammatory Potential
Studies have shown that derivatives of this compound can possess anti-inflammatory properties. For instance, research on structurally similar compounds demonstrated their effectiveness in reducing inflammation through mechanisms involving protein denaturation and inhibition of pro-inflammatory cytokines .
3. Binding Affinity Studies
The compound's piperazine ring offers a platform for binding to various biological targets, including receptors involved in neuropharmacology. Initial studies suggest that it may interact with serotonin and dopamine receptors, indicating potential applications in treating psychiatric disorders.
Case Study 1: Synthesis and Characterization
A study focused on the synthesis of related Schiff bases revealed that the reaction conditions significantly affect yield and purity. The synthesized products were characterized using techniques such as FTIR and NMR spectroscopy, confirming the presence of functional groups indicative of their potential biological activity .
Case Study 2: Biological Activity Assessment
In vitro assays conducted on derivatives of this compound demonstrated promising results in reducing inflammation and oxidative stress markers in cellular models. These findings support further exploration into its therapeutic applications in chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-ethoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to the modulation of their activity. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, thereby exerting its antimicrobial or anticancer effects. The compound may also interact with cell membrane receptors, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol: This compound is structurally similar to 2-ethoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol, with a methoxy group instead of an ethoxy group.
2-ethoxy-6-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol: This compound has a methylsulfonyl group instead of a piperazinyl group, leading to different chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperazinyl group enhances its potential interactions with biological targets, making it a valuable compound for various scientific research applications .
Biological Activity
2-Ethoxy-6-((E)-{[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol is a synthetic compound notable for its potential therapeutic applications in medicinal chemistry. Its structure includes an ethoxy group, a piperazine moiety, and an imino linkage, which suggests possible interactions with various biological targets. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{15}H_{20}N_{2}O_{2}, with a molecular weight of approximately 342.39 g/mol. The compound's unique functional groups may facilitate interactions with biological systems, making it a candidate for further pharmacological studies.
Biological Activity Overview
Preliminary investigations into the biological activity of this compound indicate potential effects in various pharmacological contexts:
- Antiviral Activity : Research suggests that compounds with similar structures exhibit antiviral properties. For instance, N-Heterocycles have been explored as promising antiviral agents due to their diverse mechanisms of action against viruses such as HIV and measles .
- Cytotoxicity : Studies have shown that related Schiff base compounds can exhibit cytotoxic effects against cancer cell lines, indicating that this compound may also possess similar properties .
Interaction Studies
Interaction studies focus on the binding affinity of this compound to various biological targets. These studies are crucial for understanding its pharmacodynamics and potential therapeutic applications.
Table 1: Comparison of Structural Analogues
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Ethoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol | C_{15}H_{20}N_{2}O_{3} | Contains a methoxy group instead of a methyl group on the phenyl ring |
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol | C_{15}H_{19}N_{2}O_{3} | Lacks the ethoxy group; simpler structure |
2,4-Dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol | C_{15}H_{14}Cl_{2}N_{2}O | Contains dichloro substituents enhancing its biological activity |
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds structurally related to this compound. For example:
- Antiviral Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antiviral activity against HIV strains with resistance mutations. The structure–activity relationship (SAR) analysis indicated that modifications in the piperazine moiety could enhance efficacy against viral replication .
- Cytotoxicity Assessment : In vitro assays on cell lines revealed that certain Schiff base derivatives displayed cytotoxic effects comparable to established chemotherapeutic agents. The mechanism was linked to apoptosis induction in cancer cells, suggesting that this compound may have similar mechanisms worth investigating further .
Properties
Molecular Formula |
C20H25N3O2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-ethoxy-6-[(E)-[4-(4-methylphenyl)piperazin-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H25N3O2/c1-3-25-19-6-4-5-17(20(19)24)15-21-23-13-11-22(12-14-23)18-9-7-16(2)8-10-18/h4-10,15,24H,3,11-14H2,1-2H3/b21-15+ |
InChI Key |
BCYNWCRXOAVCPB-RCCKNPSSSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/N2CCN(CC2)C3=CC=C(C=C3)C |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NN2CCN(CC2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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